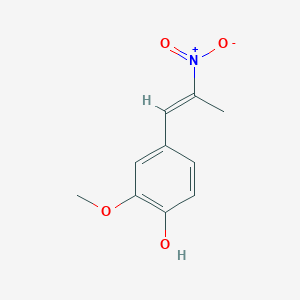
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene
Übersicht
Beschreibung
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further substituted with a hydroxy and methoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene can be synthesized through several methods. One common approach involves the condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with nitroethane in the presence of a base, such as ammonium acetate or sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography or recrystallization, to obtain high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as sodium borohydride.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
Reduction: 1-(4-Hydroxy-3-methoxyphenyl)-2-aminopropane.
Oxidation: 1-(4-Hydroxy-3-methoxyphenyl)-2-nitroacetone.
Substitution: Products depend on the nucleophile used, such as 1-(4-Hydroxy-3-chlorophenyl)-2-nitropropene.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups on the phenyl ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene can be compared with similar compounds, such as:
1-(4-Hydroxy-3-methoxyphenyl)-2-aminopropane: Similar structure but with an amine group instead of a nitro group, leading to different chemical and biological properties.
1-(4-Hydroxy-3-methoxyphenyl)-2-nitroacetone: Similar structure but with a carbonyl group, affecting its reactivity and applications.
Curcumin: A natural compound with a similar phenyl ring substitution pattern but different overall structure and biological activities.
Eigenschaften
IUPAC Name |
2-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-9(12)10(6-8)15-2/h3-6,12H,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLWTEUMNRJFCS-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O)OC)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



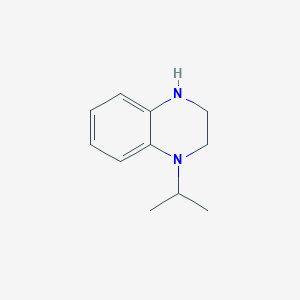

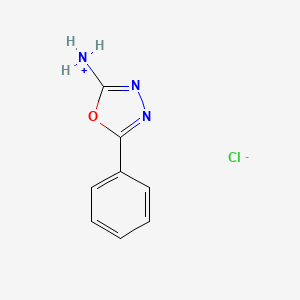
![4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanoic acid](/img/structure/B7797135.png)
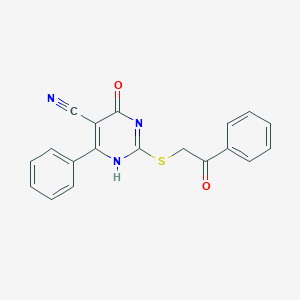
![1-[(2-Chlorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797142.png)
![1-[(4-Fluorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797144.png)
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-isopropylpiperidine-4-carboxylic acid](/img/structure/B7797147.png)
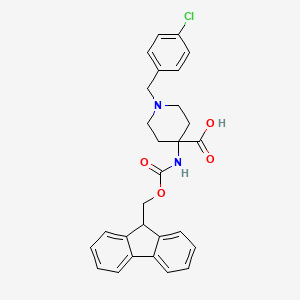
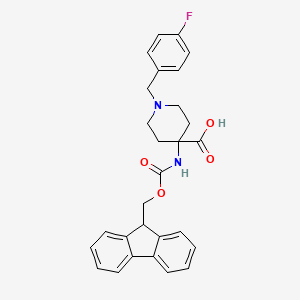

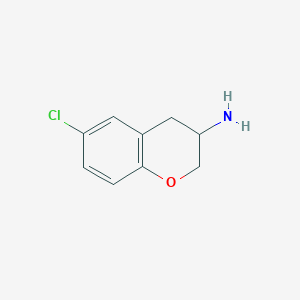
![8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B7797199.png)
